molecular formula C22H16ClN3O3 B5210970 4-[[4-(4-chlorophenyl)phenyl]diazenyl]-3-(4-methoxyphenyl)-2H-1,2-oxazol-5-one

4-[[4-(4-chlorophenyl)phenyl]diazenyl]-3-(4-methoxyphenyl)-2H-1,2-oxazol-5-one

Cat. No.: B5210970
M. Wt: 405.8 g/mol
InChI Key: RTFCVRYEMMBLNA-UHFFFAOYSA-N
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Description

4-[[4-(4-chlorophenyl)phenyl]diazenyl]-3-(4-methoxyphenyl)-2H-1,2-oxazol-5-one is a complex organic compound that features a unique structure combining a diazenyl group, a chlorophenyl group, and an oxazol-5-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(4-chlorophenyl)phenyl]diazenyl]-3-(4-methoxyphenyl)-2H-1,2-oxazol-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Diazotization: The process begins with the diazotization of 4-chloroaniline to form the corresponding diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-methoxyphenylacetic acid to form the azo compound.

    Cyclization: The azo compound undergoes cyclization in the presence of a suitable base to form the oxazol-5-one ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(4-chlorophenyl)phenyl]diazenyl]-3-(4-methoxyphenyl)-2H-1,2-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the azo group to an amine group.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-[[4-(4-chlorophenyl)phenyl]diazenyl]-3-(4-methoxyphenyl)-2H-1,2-oxazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of 4-[[4-(4-chlorophenyl)phenyl]diazenyl]-3-(4-methoxyphenyl)-2H-1,2-oxazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, thereby modulating the activity of these targets. This can result in various biological effects, depending on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[4-(4-nitrophenyl)phenyl]diazenyl]-3-(4-methoxyphenyl)-2H-1,2-oxazol-5-one
  • 4-[[4-(4-bromophenyl)phenyl]diazenyl]-3-(4-methoxyphenyl)-2H-1,2-oxazol-5-one
  • 4-[[4-(4-fluorophenyl)phenyl]diazenyl]-3-(4-methoxyphenyl)-2H-1,2-oxazol-5-one

Uniqueness

The uniqueness of 4-[[4-(4-chlorophenyl)phenyl]diazenyl]-3-(4-methoxyphenyl)-2H-1,2-oxazol-5-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, the presence of the chlorophenyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[[4-(4-chlorophenyl)phenyl]diazenyl]-3-(4-methoxyphenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3/c1-28-19-12-6-16(7-13-19)20-21(22(27)29-26-20)25-24-18-10-4-15(5-11-18)14-2-8-17(23)9-3-14/h2-13,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFCVRYEMMBLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)ON2)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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